molecular formula C9H8Cl2O B13948637 2-Chloro-1-(2-chlorophenyl)propan-1-one CAS No. 81671-55-8

2-Chloro-1-(2-chlorophenyl)propan-1-one

Cat. No.: B13948637
CAS No.: 81671-55-8
M. Wt: 203.06 g/mol
InChI Key: SGAPLXKLYQSWJY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chlorophenyl)propan-1-one is a chlorinated aromatic ketone characterized by a propan-1-one backbone with chlorine substituents at the second carbon of the propane chain (C2) and the ortho position of the phenyl ring. This structural configuration imparts unique steric and electronic properties, distinguishing it from its positional isomers and analogs.

Properties

CAS No.

81671-55-8

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-chloro-1-(2-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3

InChI Key

SGAPLXKLYQSWJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one typically involves the chlorination of propiophenone derivatives. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired product .

Industrial Production Methods

Industrial production of 2-Chloro-1-(2-chlorophenyl)propan-1-one often employs similar synthetic routes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure efficiency and safety in industrial settings. For instance, toluene and THF are preferred solvents due to their lower flammability compared to diethyl ether .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2-chlorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

The following analysis compares 2-chloro-1-(2-chlorophenyl)propan-1-one with its positional isomers and analogs, focusing on substitution patterns, physicochemical properties, synthesis routes, and safety profiles.

Positional Isomers of Chlorinated Phenylpropanones

Key Compounds :

2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3) Substitution: Chlorine at C2 of propane and meta position of phenyl. Properties: Higher volatility reported in safety data, with hazards including respiratory irritation (see Section 4 of ). Synthesis: Likely synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized ketones, similar to methods for para-substituted analogs .

2-Chloro-1-(4-chlorophenyl)propan-1-one (CAS 877-38-3) Substitution: Chlorine at C2 of propane and para position of phenyl. Properties: Predicted to exhibit carcinogenic, mutagenic, or reprotoxic (CMR) properties, though experimental validation was incomplete due to volatility issues during reprotoxicity testing . Applications: Potential intermediate in pharmaceutical synthesis, though safety concerns limit its utility .

Reactivity: Ortho-substitution may destabilize the carbonyl group through electron-withdrawing effects, altering its participation in condensation reactions (e.g., Darzens reaction, as in ).

Analogs with Varied Substituents

2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6) Substitution: Fluorine at para position of phenyl. Properties: Lower molecular weight (186.61 g/mol) and higher electronegativity compared to chlorinated analogs. Fluorine’s electron-withdrawing nature enhances ketone electrophilicity, making it more reactive in nucleophilic additions .

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 68505-86-2) Substitution: Hydroxy and methoxy groups on phenyl. hydrogen-bonding patterns in ). Used in synthetic routes requiring phenolic intermediates .

2-Chloro-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-1-one (CAS 1804164-02-0)

  • Substitution : Ethyl and hydroxymethyl groups on phenyl.
  • Properties : Bulky substituents may hinder access to the carbonyl group, reducing reactivity in sterically demanding reactions. The hydroxymethyl group offers a site for further functionalization (e.g., esterification) .

Table 1: Comparative Overview of Key Compounds
Compound Name CAS Number Molecular Formula Substitution Pattern Key Properties
2-Chloro-1-(2-chlorophenyl)propan-1-one N/A C₉H₇Cl₂O Ortho-chloro High steric hindrance; potential reactivity in specialized condensation reactions
2-Chloro-1-(3-chlorophenyl)propan-1-one 34841-41-3 C₉H₇Cl₂O Meta-chloro Volatile; respiratory hazards
2-Chloro-1-(4-chlorophenyl)propan-1-one 877-38-3 C₉H₇Cl₂O Para-chloro Predicted CMR properties; synthesis intermediate
2-Chloro-4'-fluoropropiophenone 81112-09-6 C₉H₈ClFO Para-fluoro High electrophilicity; used in fluorinated drug precursors

Biological Activity

2-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2OC_9H_8Cl_2O. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8Cl2OC_9H_8Cl_2O
  • Molecular Weight : 203.065 g/mol
  • CAS Number : 81671-55-8

The biological activity of 2-Chloro-1-(2-chlorophenyl)propan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator , influencing critical biochemical pathways.

Potential Mechanisms:

  • Enzyme Interaction : The compound may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to altered physiological responses.
  • Receptor Modulation : It may enhance or inhibit signaling at postsynaptic receptors, affecting mood, cognition, and behavior.

Biological Activity

Research indicates that 2-Chloro-1-(2-chlorophenyl)propan-1-one exhibits notable antimicrobial properties. Studies have shown its inhibitory effects against various bacterial and fungal strains, suggesting potential applications in treating infections.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against:

  • Bacterial Strains : Exhibiting significant inhibition against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Showing antifungal activity against common pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory effects on bacterial strains
AntifungalEffective against specific fungal pathogens
Enzyme InhibitionPotential inhibition of neurotransmitter enzymes
Receptor ModulationAltered signaling at postsynaptic receptors

Synthesis and Applications

The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one can be achieved through various methods, including Friedel-Crafts acylation. This process involves reacting chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst.

Applications:

  • Pharmaceutical Development : As an intermediate in synthesizing pharmaceuticals targeting specific biological pathways.
  • Agrochemicals : Utilized in the production of specialty chemicals for agricultural applications.

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